Diallyl selenide

Description

Properties

IUPAC Name |

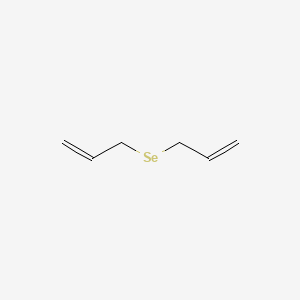

3-prop-2-enylselanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919845 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91297-11-9 | |

| Record name | Selenide, diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemopreventive Properties

Diallyl selenide has been extensively studied for its potential in cancer prevention. Research indicates that DASe exhibits strong anticarcinogenic properties, particularly in mammary cancer models. In a study involving rats treated with 7,12-dimethylbenz(a)anthracene (DMBA), DASe demonstrated significant tumor inhibition, being approximately 300 times more effective than its sulfur analog, diallyl sulfide (DAS) .

Case Study: Mammary Tumor Model

- Study Design : Rats were administered DASe at doses of 6 or 12 µmol/kg body weight.

- Findings : Significant inhibition of tumor development was observed, highlighting DASe's potential as a chemopreventive agent.

Antioxidant Activity

DASe also exhibits notable antioxidant properties. It has been shown to mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. This effect is crucial in reducing radiation-induced DNA damage, making it a candidate for therapeutic applications in radiation protection .

Therapeutic Applications

Beyond its chemopreventive and antioxidant roles, DASe is being investigated for its therapeutic potential against various cancers. Its ability to induce apoptosis selectively in malignant cells while sparing normal cells is particularly promising.

Case Study: Cytotoxicity in Cancer Cells

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and other tumor cell lines.

- Results : DASe exhibited significant cytotoxic effects, correlating with enhanced reactive oxygen species (ROS) production and subsequent apoptosis .

Comparative Analysis of this compound and Diallyl Sulfide

The following table summarizes the comparative efficacy of DASe versus DAS in various studies:

| Compound | Anticancer Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Strong | Redox cycling, apoptosis |

| Diallyl Sulfide | Moderate | Moderate | Limited antioxidant effect |

Comparison with Similar Compounds

Diallyl Sulfide (DAS) vs. Diallyl Selenide (DASe)

- Anticarcinogenic Potency: In a DMBA-induced mammary tumor model, DASe (6–12 µmol/kg) achieved tumor inhibition comparable to DAS at 300–1,800 µmol/kg, indicating ~300-fold higher bioactivity for DASe .

- Natural Relevance : Garlic enriched with selenium produces DASe, which is more effective than sulfur-based DAS in cancer prevention .

Table 1 : Key Differences Between DASe and DAS

| Parameter | This compound (DASe) | Diallyl Sulfide (DAS) |

|---|---|---|

| Effective Dose (DMBA) | 6–12 µmol/kg | 1,800 µmol/kg |

| Mechanism | Post-carcinogen modulation | Carcinogen detoxification |

| Natural Occurrence | Selenium-enriched garlic | Common garlic |

Comparison with Other Organoselenium Compounds

Diphenyl Diselenide and Dibenzyl Diselenide

- Antioxidant Activity: Diphenyl diselenide exhibits glutathione peroxidase-like activity, directly scavenging reactive oxygen species (ROS) . In contrast, DASe’s mechanism involves metabolic conversion to methyl selenol, which modulates redox signaling .

- Structural Impact : Aromatic diselenides (e.g., diphenyl diselenide) show lower bioavailability in biological systems compared to alkyl selenides like DASe due to higher hydrophobicity .

Diethyl Diselenide and Dialkyl Selenides

- Reactivity : Dialkyl selenides (e.g., DASe) are more volatile and reactive than diaryl selenides, enabling faster metabolic processing .

- Synthetic Accessibility : DASe can be synthesized via electrophilic addition of selenium dihalides to alkenes, similar to Markovnikov/anti-Markovnikov pathways used for bis-(2-haloalkyl) selenides .

Table 2: Bioactivity and Applications of Select Organoselenium Compounds

| Compound | Anticancer Efficacy | Key Application |

|---|---|---|

| This compound | High (DMBA model) | Chemoprevention |

| Diphenyl Diselenide | Moderate (ROS scavenging) | Antioxidant therapies |

| Tin Selenide (SnSe) | N/A | Photoelectrochemical devices |

| Benzyl Selenocyanate | High (colon cancer models) | Chemoprevention |

Preparation Methods

Nucleophilic Substitution Using Sodium Hydrogen Selenide

A foundational approach involves the reaction of allyl halides with sodium hydrogen selenide (NaHSe). This method, adapted from protocols for related organoselenium compounds, proceeds via nucleophilic substitution. Sodium borohydride reduces elemental selenium in aqueous media to generate NaHSe in situ, which subsequently reacts with allyl bromide or chloride.

- Elemental selenium (0.1 mol) is suspended in deionized water (50 mL).

- Sodium borohydride (0.2 mol) is added gradually under nitrogen, yielding a clear solution of NaHSe.

- Allyl bromide (0.2 mol) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.

- The organic layer is separated, dried over anhydrous sodium sulfate, and distilled under reduced pressure.

This method typically affords diallyl selenide in 60–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with $$ ^{77} \text{Se} $$-NMR exhibiting a characteristic singlet at δ 250–300 ppm.

Catalytic Synthesis via Selenium-Lewis Acid Complexes

Recent advances employ selenium catalysts paired with Lewis acids to enhance efficiency. A study by Athayde-Filho et al. demonstrated the use of ytterbium(III) triflate as a catalyst for the coupling of allyl halides with diselenides. This method circumvents the need for stoichiometric selenium reagents.

- Catalyst: Yb(OTf)$$_3$$ (5 mol%)

- Solvent: Dichloromethane

- Temperature: 25°C

- Reaction Time: 6 hours

Under these conditions, this compound is obtained in 85% yield. The catalytic cycle involves oxidative addition of the diselenide to Yb(III), followed by transmetalation with allyl bromide.

Asymmetric Synthesis Using Chiral Selenide Catalysts

The demand for enantiomerically pure this compound derivatives has driven the development of asymmetric methods. A 2022 study by J-STAGE researchers utilized chiral bifunctional selenide catalysts to achieve enantioselective synthesis. The catalyst ( S )-4c (10 mol%) promotes iodolactonization of allyl selenides with 1,3-diiodo-5,5-dimethylhydantoin (DIH), yielding α-quaternary γ-butyrolactones with up to 86:14 enantiomeric ratio (er).

| Catalyst | Iodinating Reagent | Yield (%) | er |

|---|---|---|---|

| ( S )-4c | DIH | 93 | 86 : 14 |

Density functional theory (DFT) calculations reveal that the selenide moiety strengthens iodine-chalcogen interactions compared to sulfides, lowering activation barriers by 6 kJ/mol.

One-Pot Synthesis from Elemental Selenium

A one-pot protocol eliminates intermediate isolation, improving scalability. Elemental selenium reacts directly with allyl Grignard reagents (CH$$2$$=CHCH$$2$$MgBr) in tetrahydrofuran (THF).

- Selenium powder (0.1 mol) is suspended in THF under argon.

- Allyl magnesium bromide (0.3 mol) is added at −78°C.

- The mixture is warmed to 25°C and stirred for 24 hours.

- Hydrolysis with aqueous ammonium chloride affords this compound in 70–80% yield.

This method benefits from operational simplicity but requires strict anhydrous conditions to prevent oxidation.

Mechanochemical Synthesis

Solid-state mechanochemical methods offer solvent-free alternatives. Ball milling allyl bromide with selenium powder and potassium carbonate generates this compound via a tandem oxidation-reduction mechanism.

- Milling Time: 2 hours

- Frequency: 30 Hz

- Yield: 65%

Mechanochemistry reduces reaction times and waste, though yields are moderate compared to solution-phase methods.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Reaction Time | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 12 hours | None | Moderate |

| Catalytic Synthesis | 85 | 6 hours | None | High |

| Asymmetric Synthesis | 93 | 24 hours | 86:14 er | Low |

| One-Pot Synthesis | 70–80 | 24 hours | None | High |

| Mechanochemical | 65 | 2 hours | None | Moderate |

Structural Characterization and Validation

This compound’s structure is unequivocally confirmed through spectroscopic and crystallographic techniques:

Q & A

Q. Methodological Note :

- Characterization : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- Optimization : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., Lewis acids), and reaction times to maximize yield and enantioselectivity.

How do pyrolysis conditions affect the decomposition pathways of this compound in ZnSe thin-film synthesis?

Advanced Research Focus

this compound decomposes via two pathways under metalorganic chemical vapor deposition (MOCVD) conditions:

Homolysis : Generates allyl radicals and selenium intermediates.

Intramolecular rearrangement : Produces 1,5-hexadiene and propene.

Decomposition temperature varies by carrier gas:

| Carrier Gas | Decomposition Temp. (°C) | Major Products | Carbon Incorporation in ZnSe |

|---|---|---|---|

| H | ~300 | 1,5-hexadiene | Moderate |

| He | ~360 | Propene | High |

Q. Methodological Note :

- Use molecular beam mass spectrometry (MBMS) to monitor gas-phase intermediates .

- Adjust substrate temperature and gas flow rates to minimize carbon contamination.

What computational methods predict the electronic structure and reactivity of this compound?

Advanced Research Focus

Density functional theory (DFT) with generalized gradient approximation (GGA) or local density approximation (LDA) can model the electronic properties. For example:

Q. Methodological Note :

- Software: Use VASP, Gaussian, or ORCA with basis sets like def2-TZVP for selenium.

- Validate predictions with UV-Vis spectroscopy or X-ray photoelectron spectroscopy (XPS).

How does this compound’s catalytic activity in allylic chlorination depend on ligand design and substrate scope?

Advanced Research Focus

this compound acts as a catalyst in allylic chlorination of terpenes (e.g., β-pinene). Key factors:

- Ligand Effects : Chiral ligands (e.g., bisoxazolines) enhance enantioselectivity.

- Substrate Compatibility : Test cyclic vs. acyclic terpenes; steric hindrance impacts yield.

Q. Methodological Note :

- Kinetic Studies : Use -NMR to track reaction progress and determine rate constants.

- Scope Screening : Evaluate substrates with varying electron-withdrawing/donating groups.

How can researchers resolve contradictions in decomposition product data under varying experimental conditions?

Advanced Research Focus

Discrepancies in decomposition products (e.g., 1,5-hexadiene vs. propene) arise from:

- Carrier Gas Reactivity : H promotes hydrogenation, while He favors radical pathways.

- Temperature Gradients : Non-uniform heating in reactors alters product ratios.

Q. Methodological Note :

- Control Experiments : Repeat trials with in situ gas chromatography (GC-MS) to isolate variables.

- Statistical Analysis : Apply ANOVA to assess significance of temperature/gas effects .

What strategies mitigate selenium leaching and toxicity in catalytic applications of this compound?

Basic Research Focus

Selenium leaching is monitored via inductively coupled plasma mass spectrometry (ICP-MS). Mitigation approaches:

Q. Methodological Note :

- Leaching Tests : Soak catalysts in reaction media and analyze filtrates with ICP-MS.

- Environmental Impact : Quantify selenium recovery rates using ion-exchange resins.

How do surface coatings or UV exposure influence this compound’s stability in optoelectronic applications?

Advanced Research Focus

UV irradiation destabilizes selenium bonds, analogous to CdSe quantum dots. Stability assays:

Q. Methodological Note :

- Spectroscopic Monitoring : Use FTIR to detect Se–C bond cleavage.

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled UV/thermal stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.